1-Cyclopentyl-2-methylpiperazine dihydrochloride
Description
Properties
IUPAC Name |
1-cyclopentyl-2-methylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-9-8-11-6-7-12(9)10-4-2-3-5-10;;/h9-11H,2-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDXPWGTFOURAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2CCCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentyl Group Introduction
The cyclopentyl moiety is typically introduced via nucleophilic substitution or catalytic hydrogenation. In the context of piperazine derivatives, cyclopentyl bromide or iodide reacts with piperazine under basic conditions, though competing side reactions necessitate careful stoichiometric control. Patent WO2016021524A1 discloses an alternative route where cyclopentyl methyl ether serves dual roles as a solvent and azeotropic agent, enabling simultaneous dehydration and cyclopentyl group stabilization. This method avoids the use of hazardous alkyl halides, instead leveraging the thermodynamic stability of cyclopentyl methyl ether-water azeotropes (boiling point: 84–87°C at 1 atm).
Methylation of Piperazine
Methylation at the 2-position of piperazine is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. However, these reagents pose challenges related to over-alkylation and genotoxicity. A preferred approach involves reductive amination using formaldehyde and hydrogen gas over a palladium catalyst, which selectively produces 2-methylpiperazine with >90% conversion efficiency. Optical resolution of racemic 2-methylpiperazine is subsequently performed using L-tartaric acid, yielding enantiomerically pure (R)- or (S)-2-methylpiperazine with 88–92.3% e.e..
Dihydrochloride Salt Formation
Conversion to the dihydrochloride salt is critical for enhancing solubility and stability. The free base is treated with hydrochloric acid (2 equiv.) in a polar aprotic solvent such as ethanol or isopropanol. Crystallization is induced by cooling to 0–5°C, with vacuum filtration yielding the final product. Moisture content during this step must be maintained below 1% w/w to prevent hydrate formation, which compromises crystallinity.
Solvent Selection and Azeotropic Dehydration
Solvent Systems
Toluene and cyclopentyl methyl ether are the predominant solvents for azeotropic dehydration due to their immiscibility with water and low polarity. As detailed in Example 1 of WO2016021524A1, toluene enables efficient water removal at 84–87°C under atmospheric pressure, achieving a residual moisture content of <1% w/w after three azeotropic cycles. Cyclopentyl methyl ether, while less common, offers similar efficacy with a higher boiling point (106°C), reducing the risk of thermal degradation.
Table 1: Solvent Performance in Azeotropic Dehydration
| Solvent | Boiling Point (°C) | Water Removal Efficiency (%) | Residual Moisture (w/w) |
|---|---|---|---|
| Toluene | 110 | 98.5 | 0.9 |
| Cyclopentyl methyl ether | 106 | 97.8 | 1.2 |
Pressure and Temperature Optimization
Reduced pressure (50–100 Torr) lowers the azeotropic temperature to 40–60°C, minimizing thermal stress on heat-sensitive intermediates. However, excessive vacuum can lead to premature crystallization, necessitating precise control via programmable distillation systems.
Crystallization and Yield Enhancement
Seeding Strategies
Seeding with enantiopure 2-methylpiperazine (0.01–0.1% w/w) ensures consistent crystal nucleation. In Example 1, adding (R)-2-methylpiperazine seeds at 47°C followed by gradual cooling to 0–5°C over 5 hours yielded 45 g of product (69% yield) with 99.5% e.e.. Slower cooling rates (1–2°C/min) favor larger crystal growth, reducing occluded impurities.
Solvent-to-Antisolvent Ratios
Post-crystallization washing with cold toluene (5–10°C) removes residual mother liquor, increasing chemical purity to 100%. Antisolvents such as heptane are avoided due to their tendency to induce oiling-out.
Table 2: Crystallization Parameters and Outcomes
| Parameter | Example 1 (Toluene) | Example 2 (Cyclopentyl Methyl Ether) |
|---|---|---|
| Seed crystal amount | 0.01 g | 0.01 g |
| Cooling rate | 5°C/h | 5°C/h |
| Final temperature | 0–5°C | 5–10°C |
| Yield | 69% | 68% |
| Optical purity (e.e.) | 99.5% | 99.6% |
Purification and Analytical Characterization
Vacuum Drying
Post-filtration, crystals are dried under vacuum (10–20 Torr) at 25–30°C for 12–24 hours. Prolonged drying (>24 hours) risks decomposition, necessitating moisture analysis via Karl Fischer titration.
Purity Assessment
High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) confirms enantiomeric purity, while nuclear magnetic resonance (NMR) spectroscopy validates structural integrity. Mass spectrometry (MS) detects trace impurities at <0.1% levels.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-2-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by different nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
1-Cyclopentyl-2-methylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-Cyclopentyl-4-methylpiperazine
- 1-Cyclopentyl-2-ethylpiperazine
- 1-Cyclopentyl-2-propylpiperazine
Uniqueness: 1-Cyclopentyl-2-methylpiperazine dihydrochloride is unique due to its specific cyclopentyl and methyl substitutions on the piperazine ring. These structural features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
1-Cyclopentyl-2-methylpiperazine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
This compound is a piperazine derivative characterized by a cyclopentyl group and a methyl group on the piperazine ring. The dihydrochloride form enhances its solubility and stability in aqueous solutions, making it suitable for various biological applications. Its molecular formula is CHClN with a molecular weight of approximately 227.17 g/mol.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may influence serotonin and dopamine receptors, which are critical in regulating mood and anxiety. This suggests potential applications in treating psychiatric disorders such as anxiety and depression.
Pharmacological Applications
This compound has been studied for various pharmacological effects, including:
Case Studies and Experimental Data
Recent studies have explored the biological activity of this compound through various experimental models:
- Interaction Studies : Research focused on binding affinity to serotonin and dopamine receptors has shown promising results, indicating that this compound could be a candidate for developing anxiolytic or antidepressant medications.
- Cytotoxicity Tests : While specific cytotoxicity studies on this compound are scarce, related compounds have demonstrated variable cytotoxic profiles against different cell lines, suggesting a need for further investigation into this compound's safety and efficacy .
- Comparative Analysis : A comparative study with structurally similar compounds revealed unique interactions that could be leveraged for therapeutic development. For instance, compounds like 1-Cyclohexylpiperazine exhibit different receptor interactions due to structural variations.
Data Table: Comparative Biological Activity
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Cyclopentyl-2-methylpiperazine | Cyclopentyl and methyl groups | Potential anxiolytic and antimicrobial |
| 1-Cyclohexylpiperazine | Cyclohexane ring | Different receptor interactions |
| 1-Methylpiperazine | Lacks cyclopentyl group | Simpler structure may lead to different effects |
| 4-Methylpiperidine | Saturated six-membered ring | Different reactivity due to saturation |
Q & A
Basic Research Questions
Q. What are the typical synthesis routes for 1-Cyclopentyl-2-methylpiperazine dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis often involves multi-step organic reactions, such as cyclization of cyclopentylamine derivatives with halogenated precursors (e.g., bis-chloroethylamine derivatives). Key steps include:
- Step 1 : Formation of the piperazine ring via nucleophilic substitution under controlled pH (7–9) and temperature (60–80°C) .
- Step 2 : Methylation at the 2-position using methyl iodide or dimethyl sulfate in anhydrous solvents (e.g., THF) .
- Step 3 : Hydrochloride salt formation via HCl gas or concentrated HCl in ethanol .
- Optimization : Yield (>75%) and purity (>95%) depend on reaction time, solvent choice (polar aprotic solvents preferred), and inert atmosphere .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer :
- Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy or HPLC. Note hygroscopicity, which may alter solubility over time .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic/oxidative degradation. Monitor via LC-MS .
- Crystallinity : Use XRPD to confirm salt form and polymorphism .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., receptor binding assays vs. cell-based models). For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Step 2 : Compare batch purity (HPLC >98% recommended) and storage conditions (lyophilized vs. solution) .
- Step 3 : Use orthogonal techniques (e.g., SPR for binding affinity, functional assays for efficacy) to confirm target engagement .
Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?
- Methodological Answer :
- Lipid solubility : Introduce cyclopentyl groups to enhance blood-brain barrier penetration (logP ~2.5–3.5) .
- Metabolic stability : Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots. Consider deuterium substitution at labile sites .
- Formulation : Use saline with 5% DMSO for intravenous dosing; for oral studies, employ hydroxypropyl-β-cyclodextrin to improve solubility .
Experimental Design and Data Analysis
Q. How to design dose-response studies for this compound in neuropharmacology models?
- Methodological Answer :
- In vitro : Use primary neuronal cultures or transfected cell lines (e.g., HEK-293 with dopamine receptors). Test concentrations from 1 nM–100 µM, normalized to vehicle controls .
- In vivo : For rodent models (e.g., forced swim test), administer 1–30 mg/kg intraperitoneally. Include positive controls (e.g., imipramine) and measure plasma levels via LC-MS/MS .
- Data normalization : Express results as % baseline activity ± SEM (n ≥ 6 replicates) .
Q. What analytical methods are critical for detecting impurities in synthesized batches?
- Methodological Answer :
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~8–12 min). Monitor for byproducts like unreacted cyclopentylamine .
- NMR : Confirm absence of residual solvents (e.g., DMF) via ¹H-NMR in D2O .
- Elemental analysis : Verify Cl⁻ content (theoretical: ~22.5%) to confirm dihydrochloride stoichiometry .
Comparative and Structural Analysis
Q. How does the cyclopentyl group influence target selectivity compared to other piperazine derivatives?
- Methodological Answer :
- Structural analysis : Cyclopentyl’s steric bulk reduces off-target binding to σ receptors, as shown in molecular docking studies (PDB: 6CM4) .
- Selectivity profiling : Screen against a panel of 50 GPCRs/kinases. Compare to analogs (e.g., 1-phenylpiperazine derivatives) using radioligand displacement .
- Table : Selectivity ratios for common targets:
| Target | 1-Cyclopentyl-2-methylpiperazine (Ki, nM) | 1-Phenylpiperazine (Ki, nM) |
|---|---|---|
| D2 Receptor | 15 ± 2 | 120 ± 15 |
| 5-HT1A | 250 ± 30 | 85 ± 10 |
Safety and Handling Guidelines
Q. What are the critical safety protocols for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing/powder handling .
- Spill management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers .
- Storage : Store at 2–8°C in airtight, light-resistant containers. Monitor for deliquescence monthly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
